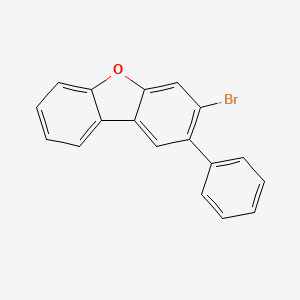

3-Bromo-2-phenyldibenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

3-bromo-2-phenyldibenzofuran |

InChI |

InChI=1S/C18H11BrO/c19-16-11-18-15(13-8-4-5-9-17(13)20-18)10-14(16)12-6-2-1-3-7-12/h1-11H |

InChI Key |

BDGGQOPWCCLKNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Phenyldibenzofuran

Retrosynthetic Analysis of 3-Bromo-2-phenyldibenzofuran

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process helps to identify key bond formations and strategic disconnections.

Strategic Disconnections for Bromine and Phenyl Substituents

The primary strategic disconnections for this compound involve the carbon-bromine and carbon-phenyl bonds. Two main retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Bromination. In this pathway, the C-Br bond is the last to be formed. The immediate precursor would be 2-phenyldibenzofuran (B1625481). This approach relies on the regioselective bromination of the pre-formed 2-phenyldibenzofuran skeleton. The key challenge lies in directing the bromine atom specifically to the 3-position, as the electronic effects of the phenyl group and the inherent reactivity of the dibenzofuran (B1670420) nucleus will influence the position of electrophilic attack.

Pathway B: Late-stage Phenylation. Alternatively, the C-phenyl bond could be introduced in the final step. This would make 3-bromodibenzofuran the key intermediate. This strategy depends on a regioselective cross-coupling reaction, such as a Suzuki-Miyaura coupling, between 3-bromodibenzofuran and a phenylboronic acid derivative. The feasibility of this route hinges on the selective synthesis of 3-bromodibenzofuran.

A third, convergent approach could involve the coupling of appropriately substituted precursors to form the dibenzofuran core with the desired substitution pattern already in place.

Foundational Approaches to the Dibenzofuran Skeleton

The dibenzofuran core itself can be disconnected to reveal simpler precursors. Common methods for the synthesis of the dibenzofuran skeleton include:

Palladium-catalyzed intramolecular cyclization: This is a widely used method that often involves the cyclization of diaryl ethers. For instance, an ortho-iodinated diaryl ether can undergo intramolecular C-H activation or Ullmann-type coupling to form the dibenzofuran ring system. organic-chemistry.orgbiointerfaceresearch.com

Pschorr cyclization: This classical method involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted 2-aminodiphenyl ether.

Annulation strategies: More recent methods involve the construction of the furan (B31954) ring onto a biphenyl (B1667301) core or the annulation of a benzene (B151609) ring onto a benzofuran (B130515) scaffold.

Direct Bromination Strategies for Dibenzofuran Systems

The introduction of a bromine atom onto the dibenzofuran scaffold is a key step in one of the proposed synthetic routes. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence of other substituents.

Regioselective Halogenation Techniques on the Dibenzofuran Scaffold

Electrophilic halogenation of unsubstituted dibenzofuran typically occurs at the 2-position, and further halogenation can lead to 2,8-disubstituted products. This is due to the electronic properties of the dibenzofuran ring system, where the 2, 3, 7, and 8 positions are more activated towards electrophilic attack.

Achieving substitution at the 3-position is more challenging and often requires specific strategies to override the inherent reactivity of the dibenzofuran core. In the context of synthesizing this compound via late-stage bromination, the directing effect of the phenyl group at the 2-position becomes critical. The phenyl group is generally considered an ortho-, para-director in electrophilic aromatic substitution. Therefore, direct bromination of 2-phenyldibenzofuran would be expected to yield a mixture of products, with substitution potentially occurring at the 1- or 3-position (ortho to the phenyl group) or the 8-position (para to the furan oxygen and activated). However, steric hindrance from the adjacent phenyl group might disfavor substitution at the 1-position.

To achieve selective bromination at the 3-position, a directed ortho-metalation strategy could be employed. This involves the use of a directing group to facilitate deprotonation at the adjacent position, followed by quenching with an electrophilic bromine source. While the phenyl group itself is not a strong directing group for lithiation, a strategically placed directing group on the phenyl ring or the use of specific lithiation conditions could potentially achieve the desired regioselectivity.

Development and Optimization of Bromination Conditions

The choice of brominating agent and reaction conditions is crucial for controlling the outcome of the bromination reaction. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. The solvent and temperature can also significantly influence the regioselectivity and the extent of polybromination.

For the selective bromination of a substituted dibenzofuran, a careful optimization of these parameters would be necessary. For instance, using a milder brominating agent like NBS in a non-polar solvent at low temperatures might favor monobromination and could potentially influence the regioselectivity.

| Brominating Agent | Typical Conditions | Comments |

| Br₂/Lewis Acid | CH₂Cl₂, FeBr₃, 0 °C to rt | Highly reactive, may lead to over-bromination. |

| NBS | CCl₄ or CH₃CN, benzoyl peroxide (radical initiator) or light | Milder conditions, often used for allylic or benzylic bromination, but can also be used for aromatic bromination. |

| Pyridinium Tribromide | THF or CH₂Cl₂, rt | Solid reagent, easier to handle than liquid bromine. |

Introduction of the Phenyl Moiety at Position 2

The introduction of the phenyl group at the 2-position of the dibenzofuran core is a key transformation in the synthesis of the target molecule. The most common and versatile method for achieving this is through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a particularly effective method for forming carbon-carbon bonds between aryl halides (or triflates) and arylboronic acids (or their esters). libretexts.orgresearchgate.netyoutube.com To synthesize 2-phenyldibenzofuran, a Suzuki-Miyaura coupling reaction could be performed between 2-bromodibenzofuran and phenylboronic acid.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Dibenzofuran-2-Br + Ph-B(OH)₂ --[Pd catalyst, Base]--> 2-Phenyldibenzofuran

Alternatively, if following a retrosynthetic pathway where the phenyl group is introduced before the dibenzofuran ring is closed, a Suzuki coupling could be used to create a substituted biphenyl precursor which is then cyclized.

The choice of palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. A variety of catalyst systems have been developed to accommodate a wide range of substrates and functional groups.

| Catalyst/Ligand System | Base | Solvent | Typical Yield |

| Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/Water | Good to Excellent |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | High |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | High |

Annulation and Cyclization Approaches for Constructing the Phenyldibenzofuran Framework

This strategy involves building the core tricyclic structure from simpler, appropriately substituted precursors. This allows for the precise placement of the phenyl and bromo substituents from the outset.

The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers. wikipedia.org A subsequent intramolecular Ullmann coupling can then be used to form the dibenzofuran core via C-O bond formation. organic-chemistry.orgbyjus.comwikipedia.org To synthesize this compound, one could envision a pathway starting with the synthesis of a substituted 2-phenoxybiphenyl (B1582978) precursor.

The key step would be an intramolecular cyclization of a diaryl ether, often an o-iododiaryl ether, using a palladium or copper catalyst. biointerfaceresearch.com The synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. biointerfaceresearch.com The mechanism involves the formation of an active copper(I) or palladium(0) species that undergoes oxidative addition to the aryl halide, followed by intramolecular C-O bond formation and reductive elimination. byjus.com While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures. organic-chemistry.orgnih.gov

Transition metal-catalyzed cycloaddition reactions provide an elegant and efficient way to construct complex ring systems. Rhodium-catalyzed [2+2+2] cycloadditions are particularly useful for building aromatic rings. nih.gov A strategy for constructing the phenyldibenzofuran skeleton could involve the cycloaddition of a phenol-linked 1,6-diyne with an alkyne. nih.gov By carefully choosing the substituents on the diyne and the coupling alkyne partner, one could assemble the substituted dibenzofuran core. nih.govdntb.gov.ua

For example, a diyne tethered to a bromo-substituted phenol (B47542) could react with phenylacetylene (B144264) in the presence of a cationic rhodium(I) catalyst to form the desired framework. These reactions often proceed under mild conditions and offer a high degree of flexibility in accessing various substitution patterns. nih.gov Other rhodium-catalyzed cycloadditions, such as the [5+2] or [5+2+1] cycloadditions, are powerful methods for synthesizing seven- and eight-membered rings, respectively, and highlight the versatility of rhodium catalysis in building complex carbocycles. nih.govresearchgate.net

The furan ring, the central component of dibenzofuran, can be constructed via [3+2] cycloaddition reactions. One notable approach involves the reaction of α-diazocarbonyl compounds with alkynes. nih.gov While rhodium catalysts are common, cobalt(II)-based systems have been shown to catalyze the metalloradical cyclization of a wide range of α-diazocarbonyls and terminal alkynes to produce polysubstituted furans with complete regioselectivity. nih.gov

A synthetic sequence towards this compound could involve the formation of a substituted benzofuran via a [3+2] cycloaddition, which is then elaborated into the full dibenzofuran system. More directly, dearomative [3+2] cycloaddition reactions of substrates like 2-nitrobenzofurans with quinamines have been developed to build complex polycyclic frameworks containing a dihydrobenzofuran core, which could potentially be aromatized. nih.gov Subsequent oxidation or rearrangement of the initial cycloadduct is often necessary to achieve the final aromatic furan ring. nih.gov

Stereoselective and Regioselective Synthesis Considerations for Substituted Dibenzofurans

The synthesis of a specific isomer like this compound hinges on achieving high regioselectivity.

In Cross-Coupling Reactions: The regioselectivity of C-H arylation on a dibenzofuran nucleus is directed by the inherent electronic properties and steric environment of the C-H bonds. The C-2 and C-8 positions are generally the most electronically rich and sterically accessible, making them preferential sites for electrophilic attack or concerted metalation-deprotonation. nih.gov When a substituent is already present, such as a bromo group at C-3, it will influence the regiochemical outcome of subsequent functionalization at C-2 versus C-4.

In Cyclization Reactions: The regioselectivity of annulation and cyclization strategies is predetermined by the substitution pattern of the acyclic or monocyclic precursors. For instance, in an intramolecular Ullmann reaction of a substituted 2-phenoxybiphenyl, the final arrangement of substituents is locked in by the synthesis of the diaryl ether precursor. biointerfaceresearch.com Similarly, in rhodium-catalyzed [2+2+2] cycloadditions, the regiochemistry of the final aromatic product is controlled by the connectivity of the starting diyne and the nature of the alkyne coupling partner. nih.gov

Stereoselectivity is primarily a concern during the synthesis of non-aromatic intermediates, such as dihydrofurans or other cycloadducts. escholarship.orgnih.govescholarship.org For example, C-H insertion reactions with donor/donor carbenes can create benzodihydrofurans with high diastereoselectivity and enantioselectivity. escholarship.org While the final target, this compound, is achiral, the stereocontrolled synthesis of its precursors could be crucial in more complex total synthesis endeavors where adjacent stereocenters are present.

Control of Bromination Position on the Dibenzofuran Core

Achieving C3-bromination on a dibenzofuran nucleus is a significant synthetic hurdle. Direct electrophilic bromination of unsubstituted dibenzofuran typically yields a mixture of products, with a strong preference for substitution at the C2 and C8 positions due to the electronic properties of the heterocyclic system. Therefore, obtaining the 3-bromo isomer requires a more nuanced approach.

One viable strategy involves performing the bromination on a pre-substituted dibenzofuran, such as 2-phenyldibenzofuran. In this scenario, the existing phenyl group at the C2 position acts as a directing group for subsequent electrophilic substitution. Based on the principles of electrophilic aromatic substitution, an ortho, para-directing group like phenyl would activate the positions ortho (C1 and C3) and para (C7) to it. Steric hindrance at the C1 position would likely favor substitution at the C3 position. The reaction would typically employ an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent. nih.gov The conditions must be carefully optimized to favor mono-bromination and prevent the formation of poly-brominated byproducts.

Table 1: Representative Conditions for Electrophilic Aromatic Bromination

| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Compound 21 (Aromatic Ether) | NBS (1.0 equiv) | Acetonitrile (MeCN) | 0 °C | 92% | nih.gov |

| Compound 27a (Aromatic Amide) | NBS (1.0 equiv) | Acetonitrile (MeCN) | 0 °C | 90% | nih.gov |

| Compound 27b (Aromatic Amide) | NBS (1.0 equiv) | Acetonitrile (MeCN) | 0 °C | 97% | nih.gov |

An alternative, though more complex, pathway to 3-bromodibenzofuran involves a directed ortho-metalation strategy. This would begin with a dibenzofuran derivative having a directing group that facilitates lithiation or metalation at the C3 position. Subsequent quenching of the resulting organometallic intermediate with a bromine source would install the bromine atom at the desired location. However, this approach is often complicated by the need to install and later remove the directing group.

Positional Control of Phenyl Group Introduction

The introduction of the phenyl group specifically at the C2 position is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. wikipedia.orglibretexts.org

In the context of synthesizing this compound, the Suzuki coupling can be employed in two ways:

Phenylation of a Dibromodibenzofuran: This approach would start with a 2,3-dibromodibenzofuran substrate. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve a selective mono-coupling reaction. The difference in reactivity between the C2 and C3 positions could be exploited to preferentially substitute the bromine at C2 with a phenyl group from phenylboronic acid, leaving the C3 bromine intact.

Phenylation of 2-Bromodibenzofuran: A more common strategy involves the synthesis of 2-phenyldibenzofuran as a stable intermediate. This is accomplished by the Suzuki coupling of 2-bromodibenzofuran with phenylboronic acid. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as a Pd(II) complex or Pd₂(dba)₃, a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent system, which can include aqueous mixtures like ethanol/water. mdpi.comscholaris.ca This method reliably forms the C2-phenyl bond, yielding the precursor needed for the subsequent C3-bromination step described previously.

Table 2: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boron Reagent | Catalyst (mol%) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | Good to Excellent | mdpi.com |

| 2-Fluorobenzofuran | Arylboronic acids | Ni(cod)₂/PCy₃ (5) | K₂CO₃ | Toluene | up to 98% | researchgate.net |

| BPin-substituted F-BODIPY | 4'-Bromoacetophenone | Pd₂(dba)₃ (4) / XPhos | Cs₂CO₃ | Dioxane/H₂O | 50% | scholaris.ca |

Ultimately, the most logical and well-supported synthetic route to this compound involves a two-step sequence: first, a palladium-catalyzed Suzuki-Miyaura coupling to create 2-phenyldibenzofuran, followed by a regioselective electrophilic bromination directed by the C2-phenyl group to install the bromine atom at the C3 position.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Phenyldibenzofuran

Reactivity Profiles of the Bromine Atom

The carbon-bromine bond at the C3 position of the dibenzofuran (B1670420) skeleton is the principal site of reactivity for nucleophilic substitution and organometallic transformations.

Metal-Catalyzed Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings)

The bromine atom on 3-Bromo-2-phenyldibenzofuran is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org this compound is expected to be a competent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position.

| Organoboron Reagent | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,3-Diphenyldibenzofuran |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 3-(4-Methoxyphenyl)-2-phenyldibenzofuran |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-Phenyl-3-(thiophen-2-yl)dibenzofuran |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 2-Phenyl-3-vinyldibenzofuran |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is co-catalyzed by palladium and copper salts. The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.govorganic-chemistry.org This reaction would allow for the synthesis of 3-alkynyl-2-phenyldibenzofuran derivatives, which are valuable precursors for more complex structures.

| Alkyne | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | THF | 2-Phenyl-3-(phenylethynyl)dibenzofuran |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 2-Phenyl-3-((trimethylsilyl)ethynyl)dibenzofuran |

| 1-Hexyne | Pd(OAc)₂ / P(t-Bu)₃ / CuI | Cs₂CO₃ | Dioxane | 3-(Hex-1-yn-1-yl)-2-phenyldibenzofuran |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | 3-(2-Phenyl-dibenzofuran-3-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org It has become a premier method for synthesizing arylamines. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base (often a sterically hindered alkoxide like sodium tert-butoxide). nih.govorganic-chemistry.org this compound can be coupled with a wide range of primary and secondary amines to produce 3-amino-2-phenyldibenzofuran derivatives.

| Amine | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(2-Phenyldibenzofuran-3-yl)morpholine |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N,2-Diphenyldibenzofuran-3-amine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | N-Benzyl-2-phenyldibenzofuran-3-amine |

| Carbazole | Pd(OAc)₂ / DavePhos | NaOt-Bu | Xylene | 9-(2-Phenyldibenzofuran-3-yl)-9H-carbazole |

Interactions with Organometallic Reagents (e.g., Lithiation and Subsequent Reactions)

Aryl bromides can be converted into highly reactive organometallic reagents through interaction with metals, most commonly via halogen-metal exchange with organolithium reagents. Treatment of this compound with a strong base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) would likely result in a rapid bromine-lithium exchange to form 2-phenyl-dibenzofuran-3-yllithium.

This newly formed aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce various functional groups at the C3 position. This two-step sequence provides a powerful alternative to direct substitution for functionalizing the dibenzofuran core.

| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group | Expected Product |

|---|---|---|---|

| n-BuLi | CO₂ (then H₃O⁺ workup) | -COOH (Carboxylic acid) | 2-Phenyldibenzofuran-3-carboxylic acid |

| n-BuLi | DMF (then H₃O⁺ workup) | -CHO (Aldehyde) | 2-Phenyldibenzofuran-3-carbaldehyde |

| n-BuLi | Benzaldehyde | -CH(OH)Ph (Secondary alcohol) | (2-Phenyldibenzofuran-3-yl)(phenyl)methanol |

| n-BuLi | I₂ | -I (Iodide) | 3-Iodo-2-phenyldibenzofuran |

Reactivity of the Phenyl Substituent

The phenyl group attached at the C2 position of the dibenzofuran core can also undergo chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on an aromatic ring. The regiochemical outcome of the reaction is governed by the electronic properties of the substituent already present on the ring. libretexts.org Substituents can be classified as activating or deactivating, and as ortho-, para- or meta-directing. unizin.org

The 2-dibenzofuranyl group is considered a substituent on the phenyl ring. As an aryl substituent, it is generally classified as weakly activating and ortho-, para-directing. wikipedia.org This is due to a combination of an electron-withdrawing inductive effect (-I) from the sp² carbons and an electron-donating resonance effect (+M) from the π-system of the dibenzofuran. The resonance effect, which directs incoming electrophiles to the ortho and para positions, typically dominates.

Therefore, electrophilic attack on the phenyl ring of this compound is predicted to occur preferentially at the positions ortho and para to the C-C bond connecting it to the dibenzofuran core. Steric hindrance from the large dibenzofuran scaffold might favor substitution at the less hindered para position over the two ortho positions.

Functionalization of the Phenyl Moiety

Building on the principles of electrophilic aromatic substitution, the phenyl ring can be functionalized using standard EAS reactions.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂), likely at the para position of the phenyl ring.

Halogenation: Treatment with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to bromination, again expected primarily at the para position.

Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) and a Lewis acid catalyst (e.g., AlCl₃) would install an acyl group (-COR), a versatile functional group for further transformations. This reaction is also expected to show high para selectivity due to the steric bulk of both the acylating agent and the dibenzofuranyl substituent.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).

These reactions provide a pathway to synthesize a variety of derivatives where both the dibenzofuran core and the phenyl substituent are functionalized, allowing for the creation of complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Bromo-2-phenyldibenzofuran, both ¹H and ¹³C NMR spectroscopy would be essential.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals would provide critical information about the electronic environment and connectivity of the hydrogen atoms on the dibenzofuran (B1670420) and phenyl rings. The substitution pattern could be confirmed by analyzing the splitting patterns of the aromatic protons.

¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon environments and their chemical shifts, which are indicative of their hybridization and neighboring functional groups. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, thus confirming the positional isomerism of the bromo and phenyl substituents.

Despite the utility of these techniques, specific ¹H and ¹³C NMR data for this compound are not currently available in published literature.

Table 1: Anticipated NMR Data for this compound (Hypothetical)

| Technique | Expected Observations | Data Availability |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic protons on the dibenzofuran and phenyl moieties, with characteristic splitting patterns. | No data available |

| ¹³C NMR | Unique signals for each carbon atom, including the carbon bearing the bromine atom and the carbons of the phenyl group. | No data available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which would in turn confirm its molecular formula (C₁₈H₁₁BrO).

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization. This fragmentation data can help to confirm the connectivity of the phenyl and bromo substituents to the dibenzofuran core.

Currently, there is no published mass spectrometry data specifically for this compound.

Table 2: Anticipated Mass Spectrometry Data for this compound (Hypothetical)

| Technique | Expected Observations | Data Availability |

|---|---|---|

| HRMS | Accurate mass measurement confirming the molecular formula C₁₈H₁₁BrO. | No data available |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands for the C-Br stretch, aromatic C-H stretching, aromatic C=C bending, and the C-O-C ether linkage of the dibenzofuran ring would be expected.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* transitions of the conjugated aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the dibenzofuran core.

Specific experimental IR and UV-Vis spectroscopic data for this compound have not been reported in the scientific literature.

Table 3: Anticipated IR and UV-Vis Data for this compound (Hypothetical)

| Technique | Expected Observations | Data Availability |

|---|---|---|

| IR Spectroscopy | Characteristic absorption bands for C-Br, aromatic C-H, aromatic C=C, and C-O-C functional groups. | No data available |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The crystallographic data would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Table 4: Anticipated X-ray Crystallography Data for this compound (Hypothetical)

| Technique | Expected Observations | Data Availability |

|---|

Computational and Theoretical Studies on 3 Bromo 2 Phenyldibenzofuran

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Calculations in this area provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule can be determined from its electron density.

For 3-Bromo-2-phenyldibenzofuran, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The presence of the bulky phenyl and bromo substituents on the dibenzofuran (B1670420) core influences the planarity of the molecule, and DFT can quantify these distortions.

The following table presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.910 |

| C-C (phenyl-dibenzofuran) | 1.490 |

| C-O (in furan (B31954) ring) | 1.375 |

| Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-C-C (phenyl-dibenzofuran) | 121.0 |

| C-O-C (in furan ring) | 105.0 |

| Dihedral Angles (°) ** | |

| Phenyl ring relative to dibenzofuran | 45.0 |

Note: These values are illustrative and would be determined with high precision in an actual DFT study.

From the optimized geometry and the calculated electronic properties, various reactivity descriptors can be derived. These include parameters like chemical potential, hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial in predicting how a molecule will react.

For this compound, FMO analysis can predict the most likely sites for electrophilic attack. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. Therefore, the atoms with the largest coefficients in the HOMO are the most probable sites for electrophilic substitution.

Computational studies on mono-brominated dibenzofurans have shown that bromination can narrow the HOMO-LUMO energy gap compared to the parent dibenzofuran. researchgate.net This suggests that the introduction of a bromine atom can influence the electronic properties and reactivity of the molecule. In the case of this compound, the HOMO is expected to be delocalized over the π-system of the dibenzofuran core and the phenyl ring, while the LUMO will also be distributed across this conjugated system. The precise distribution will determine the most nucleophilic and electrophilic centers.

The following table illustrates the kind of data that would be generated in an FMO analysis.

| Molecular Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -6.2 | Phenyl ring, Dibenzofuran C4, C6 |

| LUMO | -1.8 | Dibenzofuran core, Bromine atom |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and would be calculated in a specific computational study.

The analysis of the HOMO would likely indicate that the positions on the dibenzofuran ring that are not substituted, particularly those activated by the phenyl group and the oxygen atom, are the most susceptible to electrophilic attack.

Reaction Pathway Modeling and Energy Landscape Determination

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for the determination of the reaction pathway and the associated energy changes, which are collectively known as the energy landscape.

For reactions involving this compound, such as further electrophilic substitution or cross-coupling reactions at the bromine site, reaction pathway modeling can provide valuable mechanistic insights. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy for different possible pathways can be determined. The pathway with the lowest activation energy is the most likely to occur.

For instance, in a hypothetical nitration reaction, DFT calculations could be used to model the attack of the nitronium ion (NO₂⁺) at various positions on the this compound molecule. The energy profile for each pathway would be calculated, revealing which isomer is kinetically and thermodynamically favored.

Prediction of Regioselectivity in Chemical Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Computational methods are highly effective in predicting the regioselectivity of chemical reactions. For electrophilic aromatic substitution on this compound, the directing effects of the existing bromo and phenyl substituents will determine the position of the incoming electrophile.

The phenyl group at the 2-position is an activating group and will direct incoming electrophiles to the ortho and para positions relative to its point of attachment. The bromo group at the 3-position is a deactivating group but is also an ortho, para-director. Computational models can quantify these directing effects by calculating the stability of the intermediate sigma complexes (also known as Wheland intermediates) formed upon attack at each possible position. The most stable intermediate corresponds to the major product.

The relative energies of these intermediates can be calculated using DFT, providing a clear prediction of the reaction's outcome. This is particularly useful in cases where the directing effects of the substituents are competing.

Theoretical Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them.

For this compound, the following spectroscopic properties can be theoretically predicted:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. This provides information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved. Studies on similar brominated aromatic compounds have shown that theoretical calculations can provide good agreement with experimental UV-Vis spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be used to assign the experimentally observed peaks to specific molecular motions.

The following table provides an example of theoretically predicted spectroscopic data.

| Spectroscopic Technique | Predicted Data |

| ¹³C NMR (ppm) | Aromatic region: 110-150 ppm, with specific shifts for carbons attached to Br, O, and the phenyl group. |

| ¹H NMR (ppm) | Aromatic protons: 7.0-8.5 ppm, with coupling patterns determined by their relative positions. |

| UV-Vis (nm) | λ_max around 300-350 nm, corresponding to π-π* transitions. |

| **IR (cm⁻¹) ** | C-H stretching: ~3100 cm⁻¹, C=C stretching: ~1600 cm⁻¹, C-Br stretching: ~600 cm⁻¹. |

Note: These are typical ranges and would be calculated with greater specificity in a computational study.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes to Halogenated Phenyldibenzofurans

The synthesis of dibenzofurans has traditionally relied on methods that can be limited by harsh conditions or the availability of starting materials. nih.gov A significant future direction lies in the development of novel synthetic strategies that are not only efficient but also environmentally sustainable. Current research has explored various metal-catalyzed approaches, including palladium and copper-based systems, for constructing the dibenzofuran (B1670420) core. acs.orgorganic-chemistry.org

Future efforts are expected to focus on:

Catalyst Innovation: Designing next-generation catalysts, potentially based on earth-abundant metals, to replace expensive transition metals like palladium. researchgate.net The development of reusable heterogeneous catalysts, such as Palladium on carbon (Pd/C), also represents a move towards more sustainable processes. biointerfaceresearch.com

Green Chemistry Principles: Integrating principles of green chemistry, such as using water as a solvent, employing visible-light-promoted reactions, and designing one-pot syntheses to minimize waste and energy consumption. figshare.comacs.orgacs.org For instance, a cellulose-based synthesis route for dibenzofurans has been proposed as a sustainable alternative to lignin-based precursors. acs.org

Expanded Substrate Scope: Creating synthetic routes that tolerate a wider range of functional groups, which is crucial for the synthesis of complex, highly substituted halogenated phenyldibenzofurans. A cascade reaction strategy has been shown to be effective for accessing structurally diverse dibenzofurans, tolerating halide groups that are often incompatible with metal-catalyzed ring-forming processes. nih.gov

| Synthetic Strategy | Catalyst/Reagent | Key Features | Sustainability Aspect |

| Intramolecular Cyclization | Palladium Acetate | Base-free conditions, good for diaryl ether precursors. organic-chemistry.org | Reduces reagent use. |

| O-Iododiaryl Ether Cyclization | Reusable Pd/C | Ligand-free conditions, one-pot synthesis of precursor. biointerfaceresearch.com | Catalyst is reusable. |

| Diaryliodonium Salt Cyclization | Copper Iodide (CuI) | Achieved in water via an oxygen-iodine exchange. acs.org | Use of water as a green solvent. |

| Visible-Light-Promoted Synthesis | Organic Photosensitizer | Eco-friendly method involving in situ diazonium salt production. figshare.com | Utilizes light energy, mild conditions. |

| Cascade Annulation | Imidazolium methylides | Transition-metal-free, good functional group tolerance. nih.gov | Avoids heavy metal catalysts. |

Exploration of Underutilized Reactivity Pathways and Derivatization Strategies

The bromine and phenyl substituents on the 3-Bromo-2-phenyldibenzofuran core offer numerous possibilities for further chemical modification. However, the full reactive potential of this scaffold remains largely untapped. Future research should aim to explore underutilized reactivity pathways to generate novel derivatives with tailored properties.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the dibenzofuran core. This would allow for the direct introduction of new functional groups without the need for pre-functionalized precursors, significantly improving synthetic efficiency.

Cross-Coupling Reactions: Leveraging the bromine atom at the 3-position for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Novel Ring-Forming Reactions: Investigating the reactivity of the phenyl group and the dibenzofuran nucleus in novel annulation or cycloaddition reactions to build more complex, polycyclic aromatic systems. The reaction of dibenzofuran with butyl lithium, which results in dilithiation, points to pathways for creating precursors to new compounds. ekb.eg

Integration of Advanced Computational and Experimental Methodologies for Structure-Reactivity Correlations

A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for designing rational synthetic routes and predicting its behavior in various applications. The integration of high-level computational chemistry with empirical studies is a powerful approach to achieve this.

Future research in this area will likely involve:

DFT and Ab Initio Studies: Using Density Functional Theory (DFT) and other ab initio methods to model reaction mechanisms, predict reaction barriers, and understand the electronic structure of reactants, intermediates, and transition states. acs.orgresearchgate.net Such studies can elucidate the atmospheric degradation pathways of dibenzofurans or their reactivity under reducing conditions. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate specific structural features (e.g., substituent effects, electronic properties) with observed reactivity or biological activity. nih.gov For example, studies on substituted polychlorinated dibenzofurans have shown that binding affinities are dependent on substituent lipophilicity (π-values). nih.gov

Spectroscopic and Mechanistic Probes: Combining computational predictions with advanced spectroscopic techniques (e.g., time-resolved spectroscopy) and kinetic studies to validate theoretical models and provide a detailed picture of reaction pathways.

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanisms, Atmospheric Degradation | Prediction of favored sites for radical addition, reaction rate constants, and decomposition pathways. acs.org |

| G3-type Electronic Structure Calculations | Combustion Chemistry | Identification of unexplored reaction pathways for benzofuran (B130515) and dibenzofuran formation. bohrium.com |

| Multiple Parameter Linear Regression | QSAR Studies | Correlation of substituent parameters (lipophilicity, electronic effects) with receptor binding affinities and enzyme induction. nih.gov |

Expansion into Novel Areas of Advanced Materials Science and Engineering

Dibenzofuran derivatives are recognized for their potential in electronic materials, including organic light-emitting diodes (OLEDs) and organic semiconductors. figshare.comacs.org A key future challenge is to systematically explore how the specific substitution pattern of molecules like this compound can be tailored for high-performance materials.

Promising research avenues include:

Organic Electronics: Designing and synthesizing novel this compound derivatives as host materials, emitters, or charge-transport layers in OLEDs. The rigid, planar structure of the dibenzofuran core is advantageous for creating stable and efficient electronic materials.

Sensor Technology: Functionalizing the dibenzofuran scaffold to create chemosensors for the detection of specific ions or molecules. The inherent fluorescence of some derivatives could be modulated upon binding to an analyte.

Functional Polymers: Incorporating the this compound unit into polymer backbones to create materials with unique thermal, optical, or electronic properties. The bromine atom provides a convenient handle for polymerization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.